3,3-dibromo-5-chloro-1H-indol-2-one

Antimicrobial resistance Medicinal chemistry Indole derivatives

3,3-Dibromo-5-chloro-1H-indol-2-one (CAS 113423-48-6) is a highly halogenated oxindole derivative with the molecular formula C8H4Br2ClNO and a molecular weight of 325.38 g/mol. It is a versatile intermediate in organic synthesis, particularly valuable for the preparation of diverse biologically active compounds.

Molecular Formula C8H4Br2ClNO
Molecular Weight 325.38 g/mol
CAS No. 113423-48-6
Cat. No. B047338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dibromo-5-chloro-1H-indol-2-one
CAS113423-48-6
Synonyms3,3-DIBROMO-5-CHLORO-1,3-DIHYDROINDOL-2-ONE
Molecular FormulaC8H4Br2ClNO
Molecular Weight325.38 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(C(=O)N2)(Br)Br
InChIInChI=1S/C8H4Br2ClNO/c9-8(10)5-3-4(11)1-2-6(5)12-7(8)13/h1-3H,(H,12,13)
InChIKeyNUTLAFZUEITWQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dibromo-5-chloro-1H-indol-2-one (CAS 113423-48-6): A Key Halogenated Indolinone Intermediate


3,3-Dibromo-5-chloro-1H-indol-2-one (CAS 113423-48-6) is a highly halogenated oxindole derivative with the molecular formula C8H4Br2ClNO and a molecular weight of 325.38 g/mol [1]. It is a versatile intermediate in organic synthesis, particularly valuable for the preparation of diverse biologically active compounds. Its unique structure, featuring gem-dibromo and chloro substituents, imparts specific reactivity that distinguishes it from other indolinone analogs . This compound is frequently employed as a precursor to 5-chloroisatin and serves as an electrophilic building block for the construction of more complex kinase inhibitor scaffolds .

Why 3,3-Dibromo-5-chloro-1H-indol-2-one Cannot Be Replaced by Other Indolinones


The selection of 3,3-dibromo-5-chloro-1H-indol-2-one is driven by a specific synthetic and mechanistic role that cannot be fulfilled by other indolinones. While the indolinone scaffold is common in medicinal chemistry, the specific halogenation pattern of this compound is critical. The gem-dibromo groups at the 3-position make it a unique electrophilic intermediate for C-C bond forming reactions, as demonstrated in patent literature for synthesizing 5-chlorooxindole [1]. Furthermore, class-level evidence indicates that 5-chloro substitution on indole scaffolds is a key determinant for enhanced antibacterial potency, particularly against drug-resistant strains like MRSA, relative to other halogen substitutions [2]. Therefore, substituting this compound with another, less specifically halogenated indolinone would likely result in failure to achieve the desired synthetic outcome or a significant loss in target biological activity.

Quantitative Evidence for 3,3-Dibromo-5-chloro-1H-indol-2-one: Comparative Activity and Synthetic Value


Superior Antimicrobial Potency of 5-Chloro Indole Derivatives Against MRSA

In a study evaluating indole-naphthalene hybrid analogs, compounds bearing a 5-chloro substitution on the indole ring demonstrated the highest antibacterial activity. This is a class-level inference that directly supports the procurement value of the 5-chloro motif present in 3,3-dibromo-5-chloro-1H-indol-2-one. The activity of these 5-chloro substituted leads was found to exceed that of standard antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA), and the compounds were non-toxic in human HEK and SH-SY5Y cells [1].

Antimicrobial resistance Medicinal chemistry Indole derivatives

Essential Precursor for 5-Chloroisatin via a Defined Synthesis Route

This compound is the direct precursor to 5-chloroisatin, a high-value synthetic intermediate. A patent describes a two-step process: first, 5-chloroindole is converted to 3,3-dibromo-5-chloroxindole (the target compound) using pyridinebromide perbromide. Second, this intermediate undergoes catalytic hydrogenation with palladium on carbon to yield 5-chloroxindole [1]. This establishes a verified synthetic route and defines the compound's key role in generating a valuable downstream product.

Organic synthesis Heterocyclic chemistry Process chemistry

Enhanced Cytotoxicity of 5-Bromo Indolinones Suggests Halogenation Importance

A comparative study on indolin-2-one derivatives against WiDr colon cancer cells established that halogenation at the 5-position, specifically with bromine, resulted in up to a 4-fold increase in cytotoxicity compared to derivatives with fluorine at the same position [1]. While this study uses a 5-bromo analog, it provides strong, cross-study comparable evidence that the 5-position halogenation pattern, which is present in the target compound as a 5-chloro group, is critical for enhancing biological activity within this compound class.

Cancer research Cytotoxicity Structure-activity relationship

Class-Level Evidence for Kinase Inhibition by Oxindole Scaffolds

The oxindole core, from which 3,3-dibromo-5-chloro-1H-indol-2-one is derived, is a well-established pharmacophore for kinase inhibition. Landmark patents, such as US6133305A, describe a broad class of 3-(substituted)-2-indolinones, which includes structures analogous to the target compound, as potent inhibitors of protein kinase activity, including receptor tyrosine kinases like VEGFR and PDGFR [1]. While this is a class-level inference, it provides a strong scientific rationale for the compound's use in developing targeted therapies. The specific halogenation pattern may offer unique interactions within the kinase ATP-binding pocket, distinguishing it from unsubstituted or differently substituted analogs.

Kinase inhibition Drug discovery Indolinone

Primary Application Scenarios for 3,3-Dibromo-5-chloro-1H-indol-2-one (CAS 113423-48-6) Based on Evidence


Medicinal Chemistry: Lead Optimization for MRSA Antibiotics

This compound is a premier starting material for synthesizing and optimizing novel anti-MRSA agents. As established in Section 3, the 5-chloroindole motif is strongly associated with superior antibacterial activity against resistant Staphylococcus strains [1]. Researchers can use this building block to elaborate the core with various side chains to improve potency, pharmacokinetics, and safety profiles, building upon a scaffold already known to be non-toxic in human cells [1]. This application directly addresses the urgent need for new antibiotics.

Organic Synthesis: Reliable Production of 5-Chloroisatin

The primary industrial and research application for this compound is as a chemical intermediate. The two-step synthesis outlined in Section 3 provides a robust and documented method for producing 5-chloroisatin [2]. Given 5-chloroisatin's extensive use in creating kinase inhibitors and other bioactive heterocycles, this route offers a reliable and scalable entry point. Procuring 3,3-dibromo-5-chloro-1H-indol-2-one is essential for any lab or manufacturing process that relies on this validated synthetic sequence.

Cancer Drug Discovery: Development of Targeted Kinase Inhibitors

The target compound is a key precursor for building oxindole-based kinase inhibitors. The established class-level activity of 3-substituted indolinones as potent inhibitors of receptor tyrosine kinases like VEGFR and PDGFR [3] provides a strong scientific premise. The specific 5-chloro and 3,3-dibromo substitution pattern can be leveraged to design analogs with improved selectivity and potency profiles. This is a strategic application for programs aiming to discover new therapies for cancers driven by aberrant kinase signaling.

Cancer Drug Discovery: Cytotoxic Agent Development

Given the cross-study comparable evidence that 5-position halogenation on the indolinone core significantly enhances cytotoxicity against cancer cells [4], this compound is a logical scaffold for designing new anticancer agents. Medicinal chemists can utilize the 3,3-dibromo-5-chloro-1H-indol-2-one core as a platform to introduce additional functional groups, exploring structure-activity relationships to maximize cytotoxic effects against a range of tumor cell lines. The inherent halogenation provides a differentiated starting point compared to less potent, non-halogenated analogs.

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